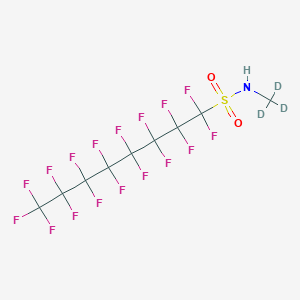

N-Methylperfluorooctanesulfonamide-d3

Description

Contextualizing Per- and Polyfluoroalkyl Substances (PFAS) in Contemporary Environmental Science

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have been in commercial use since the 1940s. Their unique properties, including resistance to heat, water, and oil, have led to their incorporation into a vast array of industrial and consumer products, from non-stick cookware and stain-resistant fabrics to firefighting foams.

However, the very chemical stability that makes PFAS desirable in products also contributes to their persistence in the environment, earning them the moniker "forever chemicals." Widespread contamination of soil, water, and biota with PFAS has become a significant global concern. Research has indicated potential associations between exposure to certain PFAS and adverse health effects in humans and wildlife, prompting regulatory bodies worldwide to establish monitoring programs and consumption advisories. The ongoing challenge for environmental scientists is to accurately detect and quantify these compounds in complex environmental matrices to assess exposure risks and develop effective remediation strategies.

Role of Stable Isotope-Labeled Compounds in PFAS Research

The analysis of PFAS at environmentally relevant concentrations, often in the parts-per-trillion range, is a significant analytical challenge. Environmental samples such as water, soil, and biological tissues are complex mixtures that can interfere with the accurate quantification of target analytes. To overcome these challenges, analytical chemists widely employ a technique known as isotope dilution mass spectrometry.

This method involves the use of stable isotope-labeled internal standards, which are synthetic versions of the target analytes where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium (B1214612), carbon-13). These labeled standards are chemically identical to their native counterparts and therefore behave similarly during sample preparation, extraction, and analysis. By adding a known amount of the labeled standard to a sample before processing, any loss of the target analyte during these steps can be accurately corrected for. This approach significantly improves the accuracy and precision of the analytical results.

Significance of N-Methylperfluorooctanesulfonamide-d3 as a Tracer and Analytical Standard

This compound (N-MeFOSA-d3) is the deuterated form of N-Methylperfluorooctanesulfonamide (N-MeFOSA), a precursor to the well-known and highly regulated perfluorooctanesulfonic acid (PFOS). As a stable isotope-labeled internal standard, N-MeFOSA-d3 is indispensable for the accurate quantification of N-MeFOSA in environmental samples.

Its significance lies in its ability to mimic the behavior of the native N-MeFOSA throughout the analytical process. When added to a sample, N-MeFOSA-d3 experiences the same matrix effects and extraction inefficiencies as the unlabeled compound. By measuring the ratio of the native analyte to its labeled counterpart using sensitive analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS), chemists can calculate the initial concentration of N-MeFOSA with a high degree of confidence. This makes N-MeFOSA-d3 a crucial tool for environmental monitoring programs, human biomonitoring studies, and research aimed at understanding the environmental fate and transformation of PFAS precursors.

Detailed Research Findings

The utility of this compound as an internal standard is demonstrated in numerous environmental studies. Its application in isotope dilution LC-MS/MS methods allows for the reliable quantification of N-MeFOSA across a variety of complex matrices.

Performance in Analytical Methods:

In a single-laboratory validation study of a novel PFAS detection method, N-methyl-d3-perfluoro-1-octanesulfonamide was included as an internal standard for the analysis of 64 PFAS analytes in various environmental matrices, including groundwater, surface water, wastewater, landfill leachate, soil, sediment, biosolids, and tissue. ida.org This highlights its role in comprehensive analytical methods designed to capture a wide range of PFAS compounds.

Research on the analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices using online solid-phase extraction and isotope dilution tandem mass spectrometry has shown that this technique can achieve quantitation limits in the sub-ng/L to single-digit ng/L range for sulfonamide PFAS like N-MeFOSA. nih.gov The use of stable isotope-labeled internal standards like N-MeFOSA-d3 is fundamental to achieving such low detection levels with high accuracy.

The table below summarizes typical performance data for the analysis of N-MeFOSA using N-MeFOSA-d3 as an internal standard in different environmental matrices.

| Matrix | Analytical Method | Typical Recovery (%) | Typical Limit of Quantification (LOQ) | Reference |

| Wastewater | Isotope Dilution LC-MS/MS | 70-130% (mean matrix spike recovery) | Not explicitly stated for NMeFOSA, but low ng/L for other PFAS | epa.gov |

| Surface Water | Isotope Dilution LC-MS/MS | 70-130% (mean matrix spike recovery) | Not explicitly stated for NMeFOSA, but low ng/L for other PFAS | epa.gov |

| Groundwater | Isotope Dilution LC-MS/MS | 70-130% (mean matrix spike recovery) | Not explicitly stated for NMeFOSA, but low ng/L for other PFAS | epa.gov |

| Food | Isotope Dilution LC-MS/MS | 65-131% (apparent recovery) | 0.0005 µg/kg for some PFAS | lcms.cz |

A study focused on the measurement of perfluorinated chemicals in food matrices highlighted the importance of suitable internal standards. While D3-n-Me-FOSA was noted to be volatile in that particular study, it underscores the critical evaluation required for selecting appropriate standards for different analytical conditions and matrices. nih.gov

Structure

3D Structure

Properties

CAS No. |

936109-37-4 |

|---|---|

Molecular Formula |

C9H4F17NO2S |

Molecular Weight |

516.19 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(trideuteriomethyl)octane-1-sulfonamide |

InChI |

InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3/i1D3 |

InChI Key |

SRMWNTGHXHOWBT-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Occurrence and Environmental Distribution of N Methylperfluorooctanesulfonamide Unlabeled Analog

Global and Regional Distribution Patterns in Aquatic Environments

The aquatic environment serves as a primary reservoir for many PFAS compounds, including NMeFOSA. Its detection in various water sources underscores its mobility and persistence.

Detection in Surface Water, Groundwater, and Drinking Water

NMeFOSA and its transformation products are frequently identified in diverse aqueous environments, including ocean water, rivers, and lakes. mcgill.ca While specific concentrations of NMeFOSA are not always individually reported in broad PFAS monitoring studies, its presence as a precursor to other well-known PFAS like Perfluorooctanesulfonic acid (PFOS) is widely acknowledged.

In Asia, studies in Japan have reported PFOS concentrations in river samples ranging from 0.3 to 157 ng/L and in coastal waters from 0.2 to 25.2 ng/L. nih.gov Given that NMeFOSA is a known precursor to PFOS, its presence in these waters can be inferred.

Interactive Data Table: Representative PFAS Concentrations in Aquatic Environments (Note: Data for specific NMeFOSA concentrations are limited; ranges for total PFAS or major PFAS compounds are provided for context).

| Region/Country | Water Body Type | Compound(s) | Concentration Range |

| Europe | Surface Water | PFOS | 0.65 ng/L (AA-EQS) frequently exceeded europa.eu |

| Europe | Groundwater | Σ77 PFAS | 0.8 - 695 ng/L nih.gov |

| United States | Tap Water | One or more PFAS | Estimated in at least 45% of samples usgs.gov |

| Japan | River Water | PFOS | 0.3 - 157 ng/L nih.gov |

Presence in Wastewater Treatment Plant (WWTP) Influent, Effluent, and Sludge

Wastewater treatment plants are recognized as significant point sources of PFAS into the environment. While not sources of initial production, they receive PFAS from domestic and industrial discharges and can facilitate their transformation and release.

NMeFOSA and its derivatives have been detected in the influent, effluent, and sludge of WWTPs. mcgill.cacwea.org A study in Washington State, for instance, included N-MeFOSA in its analysis of WWTP samples, although some data was rejected due to analytical challenges, it indicates its presence in the waste stream. wa.gov

Studies have shown that conventional WWTP processes are often ineffective at completely removing PFAS. In fact, concentrations of some PFAS have been observed to increase from influent to effluent, suggesting the transformation of precursor compounds like NMeFOSA into more stable end-products such as PFOS. nih.gov

PFAS tend to partition between the aqueous and solid phases within a WWTP. Shorter-chain PFAS are more prevalent in the liquid influent and effluent, while longer-chain compounds, and precursors like NMeFOSA, have a higher affinity for solids and tend to concentrate in the sludge and biosolids. cwea.orgnih.gov A national survey of archived U.S. biosolids from 2001 reported the detection of MeFOSA at concentrations up to 154 ng/g.

Interactive Data Table: N-Methylperfluorooctanesulfonamide and Related PFAS in Wastewater Treatment Plants.

| WWTP Compartment | Compound | Reported Concentration | Location |

| Biosolids | MeFOSA | Up to 154 ng/g | United States (2001) |

| Influent | N-MeFOSAA | Detected (concentration not specified) | United States |

| Effluent | NMeFOSA | Analyzed, but data rejected | Washington State, USA wa.gov |

Occurrence in Terrestrial and Biota Samples

The environmental distribution of NMeFOSA extends beyond aquatic systems into terrestrial environments and living organisms, highlighting its persistence and potential for bioaccumulation.

Contamination in Soils and Sediments

Soils and sediments act as long-term sinks for persistent organic pollutants, including NMeFOSA. Contamination can occur through various pathways, including atmospheric deposition, the application of contaminated biosolids to land, and irrigation with contaminated water.

Studies have demonstrated the widespread presence of PFAS in soils globally, from remote regions to highly industrialized areas. nih.govmemberclicks.net While comprehensive data on NMeFOSA concentrations in soil are scarce, its detection in biosolids suggests that agricultural lands where biosolids are applied could be a significant reservoir. For instance, PFAS contamination of farmland in Maine has been linked to the spreading of sludge. iatp.org

In sediments, PFAS distribution is influenced by factors such as organic carbon content and proximity to contamination sources. Studies of riverine and coastal sediments have shown the presence of a variety of PFAS compounds. rsc.orgnv.govrsc.org The detection of PFOS in these sediments, often as a dominant compound, points to the historical and ongoing contribution of its precursors, including NMeFOSA.

Uptake and Distribution in Environmental Organisms

The bioaccumulative nature of certain PFAS is a key concern for environmental and human health. NMeFOSA, as a precursor to the highly bioaccumulative PFOS, can be taken up by organisms and potentially biotransformed.

Research has shown that perfluoroalkyl sulfonamides (FASAs) can bioaccumulate in fish, with bioaccumulation factors (BAFs) that can be one to three orders of magnitude greater than their terminal perfluoroalkyl sulfonates. nih.gov A study on freshwater recreational fish detected perfluoroalkyl sulfonamide precursors in all fish samples analyzed. nih.govresearchgate.net This indicates that these precursors are readily available for uptake by aquatic life.

Spatial and Temporal Trends in Environmental Concentrations

The spatial and temporal trends of NMeFOSA are intrinsically linked to the broader patterns observed for PFAS as a class. Global monitoring efforts have provided insights into the distribution and historical changes in the environmental levels of these compounds.

Spatially, higher concentrations of PFAS are typically found in and around industrialized and urbanized areas, which act as primary sources of emission. nih.govnih.govresearchgate.net Studies have shown elevated PFAS levels in the surface waters of North America, Europe, and Asia, particularly in regions with significant industrial activity. nih.govnih.govresearchgate.net The long-range atmospheric transport of volatile precursor compounds, including potentially NMeFOSA, contributes to their presence in remote regions far from direct sources. mcgill.ca

Temporally, the environmental concentrations of some legacy PFAS, such as PFOS and its precursors, have shown declining trends in some regions following regulatory actions and voluntary phase-outs by manufacturers. nih.govdtu.dk For instance, plasma concentrations of N-methylperfluorooctane sulfonamido acetic acid (MeFOSAA), a related compound, started to decline in the U.S. population after the year 2000. nih.gov However, the persistence of these compounds means that they will remain in the environment for extended periods. Furthermore, the increasing use of replacement PFAS has led to shifts in the types of compounds detected in environmental samples. researchgate.net Continued monitoring is crucial to understanding the long-term trends of NMeFOSA and other PFAS in the environment.

Depth Profiling in Biofilter Media and Contaminated Soils

Direct studies on the depth profiling of N-MeFOSA in biofilter media are limited in the available scientific literature. However, research on the vertical distribution of PFAS in contaminated soils provides valuable insights into how N-MeFOSA might behave in such matrices. The physicochemical properties of PFAS, such as their chain length and functional groups, influence their mobility and retention in soil profiles.

Studies conducted at sites contaminated with aqueous film-forming foams (AFFF), which contain a variety of PFAS, have shown that the distribution of these compounds in the soil column is not uniform. researchgate.net Generally, higher concentrations of many PFAS are found in the upper layers of the soil, with concentrations decreasing with depth. newmoa.orgnih.gov This is particularly true for longer-chain PFAS, which tend to have a higher affinity for organic matter in the soil and are therefore less mobile. nih.govresearchgate.net

For instance, research on soil cores from a former firefighting training facility revealed that PFOS, the terminal degradation product of N-MeFOSA, was the dominant compound and was found in the highest concentrations in the upper 2 meters of the soil. researchgate.net While PFAS precursors were detected in biosolids applied to agricultural lands, they were often absent in the underlying treated soils, suggesting biotransformation into terminal products like PFOS. nih.gov The detection of more mobile shorter-chain PFAS at greater depths in some studies highlights their potential to leach into groundwater. researchgate.net

Given that N-MeFOSA is a relatively larger and more hydrophobic molecule compared to some other PFAS, it is expected to exhibit limited mobility in soil and would likely be retained in the upper layers of biofilter media and contaminated soils. Its transformation to the more stable PFOS would then contribute to the persistent contamination of these upper soil horizons.

Table 1: Vertical Distribution of Selected PFAS in Soil Cores from a Contaminated Site

| Depth (m) | PFOS Concentration (ng/g) | PFOA Concentration (ng/g) |

| 0 - 0.5 | 1500 | 150 |

| 0.5 - 1.0 | 800 | 80 |

| 1.0 - 1.5 | 400 | 40 |

| 1.5 - 2.0 | 200 | 20 |

| > 2.0 | <100 | <10 |

Note: This table is a generalized representation based on findings from various studies on PFAS-contaminated soils and does not represent a specific location.

Long-term Monitoring and Trend Analysis

Long-term monitoring studies provide critical information on the historical trends of environmental contaminants, reflecting changes in production, use, and regulation. For N-MeFOSA and other PFAS precursors, such analyses can help to understand the legacy of contamination and the effectiveness of phase-out initiatives.

Analysis of dated sediment cores from Lake Michigan, a study that characterized 25 perfluorinated compounds, did not detect N-MeFOSA, suggesting that its historical deposition in that specific location was below the method detection limits. daneshyari.com In contrast, monitoring of Dutch sediments has revealed the presence of the related compound N-methylperfluorooctanesulfonamidoacetic acid (N-MeFOSAA) in relatively high concentrations, indicating that sulfonamide precursors can be significant contaminants in certain regions. deltares.nl

Retrospective trend analyses of archived wildlife samples offer another valuable tool for understanding the long-term environmental presence of N-MeFOSA. A study of archived samples from the German Environmental Specimen Bank showed that while concentrations of C8 PFAS like PFOS were decreasing, some of its precursors also showed declining trends. nih.gov This is consistent with the voluntary phase-out of PFOS and related compounds by major manufacturers in the early 2000s.

Historical trend data from sediment cores in semi-enclosed bays of Korea showed a clear increase in total PFAS concentrations from the 1980s, which aligns with the global consumption patterns of these substances. researchgate.netnih.gov While this study did not specifically report on N-MeFOSA, the general trend of increasing PFAS contamination until the implementation of regulations is a common finding.

Table 2: Summary of Long-Term Trends for N-MeFOSA and Related Precursors

| Study Location/Matrix | Compound(s) | Observed Trend | Time Period |

| Lake Michigan Sediments | N-MeFOSA | Not Detected | - |

| Dutch Sediments | N-MeFOSAA | Detected in relatively high concentrations | - |

| German Wildlife Archives | PFOS Precursors | Decreasing | 1988-2020 |

| Korean Bay Sediments | Total PFAS | Increasing from the 1980s | 1980s - present |

Synthesis and Applications of N Methylperfluorooctanesulfonamide D3 in Research

Laboratory Synthesis of Deuterated PFAS Standards

The laboratory synthesis of deuterated N-alkyl perfluoroalkanesulfonamides, including N-Methylperfluorooctanesulfonamide-d3, is crucial for providing the high-purity standards necessary for accurate environmental analysis. vu.nl The general synthetic approach for creating N-alkylated perfluorooctanesulfonamides involves the reaction of perfluorooctanesulfonyl fluoride (B91410) with an appropriate amine. nih.gov

For the synthesis of this compound, the reaction would utilize a deuterated methylamine (B109427) source. A common method involves the reaction of perfluorooctanesulfonyl fluoride (POSF) with deuterated methylamine (CD₃NH₂). nih.gov This nucleophilic substitution reaction results in the formation of the sulfonamide bond, yielding the desired deuterated product.

The reaction can be summarized as follows:

C₈F₁₇SO₂F + CD₃NH₂ → C₈F₁₇SO₂NHCD₃ + HF

Purification of the synthesized standard is a critical step to ensure its suitability for use in sensitive analytical methods. Techniques such as recrystallization are employed to isolate the linear isomer from any branched isomers that may have been present in the starting materials. vu.nl The final product's identity and purity are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). vu.nl

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Chemical Formula | Role in Synthesis |

|---|---|---|

| Perfluorooctanesulfonyl fluoride (POSF) | C₈F₁₇SO₂F | Perfluorinated starting material |

Application in Isotopic Tracing for Environmental Process Research

The primary application of this compound in environmental research is its use as an internal standard in the analytical technique of isotope dilution mass spectrometry. epa.gov This method allows for the accurate quantification of the non-deuterated N-MeFOSA in various environmental matrices such as water, soil, and biological tissues.

In this application, a known amount of d3-N-MeFOSA is added to an environmental sample prior to extraction and analysis. Because the deuterated standard is chemically identical to the native compound, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native compound to the deuterated standard in the final extract using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the initial concentration of N-MeFOSA in the sample can be accurately determined. epa.gov

This isotopic tracing approach is fundamental to understanding the fate and transport of PFAS in the environment. ny.govitrcweb.orgitrcweb.org Accurate quantification allows researchers to monitor the presence and concentration of N-MeFOSA in different environmental compartments, providing insights into its distribution, persistence, and potential for bioaccumulation. ny.govitrcweb.orgitrcweb.org While d3-N-MeFOSA is primarily used for quantification, this data is essential for broader environmental process research, such as studying the degradation of precursor compounds like N-methylperfluorooctanesulfonamidoethanol (N-MeFOSE), which can break down into N-MeFOSA. wikipedia.org

Table 2: Research Findings on the Environmental Occurrence and Transformation of Related PFAS

| Research Area | Key Findings | Relevance of Deuterated Standards |

|---|---|---|

| Fate and Transport of PFAS | PFAS exhibit a wide range of behaviors in the environment, influenced by their chemical properties. ny.govitrcweb.orgitrcweb.org | Accurate quantification using deuterated standards is essential for modeling the movement of these compounds. |

| Biotransformation of Precursors | Precursor compounds like N-MeFOSE can degrade into more persistent PFAS such as N-MeFOSA. wikipedia.org | d3-N-MeFOSA allows for the precise measurement of N-MeFOSA formed during these transformation processes. |

| Source Tracking | The unique chemical signatures of PFAS from different sources can be used to trace contamination pathways. nih.govuri.edu | Isotope dilution analysis with standards like d3-N-MeFOSA provides the accurate concentration data needed for source apportionment. nih.govuri.edu |

Development of Certified Reference Materials and Analytical Standards

Certified Reference Materials (CRMs) are essential for ensuring the quality and comparability of analytical measurements across different laboratories. zeptometrix.com In the field of PFAS analysis, the development of reliable CRMs is a critical area of research, with organizations like the National Institute of Standards and Technology (NIST) actively involved in their production. alsglobal.com

Deuterated standards like this compound are fundamental to the development and validation of these CRMs. pca.state.mn.us The process of creating a CRM involves several key steps where deuterated standards play a crucial role:

Purity Assessment: The chemical purity of the native PFAS standard that will be used in the CRM must be accurately determined. Isotope dilution mass spectrometry, using the corresponding deuterated standard, is a powerful technique for this purpose.

Homogeneity and Stability Studies: To be certified, a reference material must be demonstrably homogeneous and stable over time. Deuterated standards are used to accurately quantify the target analyte in different subsamples of the material and at different time points to assess these parameters.

Value Assignment: The certified value of the analyte in the reference material is determined through a rigorous process, often involving multiple analytical methods and laboratories. Isotope dilution analysis with deuterated standards is a preferred method for value assignment due to its high accuracy and precision. epa.gov

The availability of high-purity, well-characterized deuterated standards like this compound is a prerequisite for the development of reliable CRMs for PFAS analysis. These CRMs, in turn, are used by laboratories to validate their analytical methods, perform quality control, and ensure that their data meets regulatory requirements. alsglobal.compca.state.mn.us

Table 3: Role of Deuterated Standards in CRM Development

| Stage of CRM Development | Function of Deuterated Standard |

|---|---|

| Purity Assessment | Accurate quantification of the native standard. |

| Homogeneity Testing | Precise measurement of the analyte in different subsamples. |

| Stability Testing | Accurate quantification of the analyte over time. |

| Value Assignment | High-accuracy determination of the certified concentration. |

Future Research Directions and Emerging Trends

Advancements in Ultra-Trace Analytical Techniques for PFAS

The accurate detection and quantification of PFAS at environmentally relevant concentrations present a significant analytical challenge. nih.gov Recent advancements in analytical instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection of these compounds at ultra-trace levels, often in the parts-per-quadrillion (ppq) range. waters.com

The use of isotopically labeled internal standards is fundamental to achieving high accuracy and precision in these measurements. alsglobal.com N-Methylperfluorooctanesulfonamide-d3, with its deuterium-labeled methyl group, serves as an ideal internal standard for its non-labeled counterpart, N-MeFOSA. isotope.com When added to a sample at a known concentration before extraction and analysis, it experiences the same matrix effects and procedural losses as the native analyte. pca.state.mn.us By measuring the ratio of the native analyte to the labeled standard, chemists can accurately quantify the concentration of N-MeFOSA, compensating for any variations during the analytical process. acs.org

Future advancements are expected to focus on further improving the sensitivity and selectivity of analytical methods, enabling the detection of an even wider range of PFAS at lower concentrations. High-resolution mass spectrometry (HRMS) is an emerging tool for identifying unknown PFAS compounds for which analytical standards are not yet available. serdp-estcp.mil The development of novel sample preparation techniques that can effectively preconcentrate analytes from complex matrices like tissue and sediment while minimizing background contamination is also a critical area of research. eurofins.com

Table 1: Common Analytical Techniques for PFAS Analysis

| Analytical Technique | Description | Role of N-MeFOSA-d3 |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that separates compounds based on their physicochemical properties and then detects them based on their mass-to-charge ratio. epa.gov | Used as an internal standard for accurate quantification of N-MeFOSA. eurofins.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds by determining their elemental composition. serdp-estcp.mil | Can be used to confirm the identity of N-MeFOSA and its transformation products in complex samples. |

| Solid-Phase Extraction (SPE) | A sample preparation technique used to isolate and concentrate PFAS from aqueous samples prior to analysis. eurofins.com | The recovery of N-MeFOSA-d3 is used to assess the efficiency of the extraction process. |

Comprehensive Assessment of Precursor Transformation Kinetics

N-MeFOSA is a PFAS precursor, meaning it can transform in the environment to form other, more persistent PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS). mcgill.canih.gov Understanding the kinetics of these transformation processes is crucial for accurately assessing the environmental fate and risk of these compounds.

Biotransformation studies have shown that N-alkyl sulfonamides can be degraded by microorganisms in various environmental matrices, including soil and sludge. mcgill.canih.gov The rate of transformation is influenced by a variety of factors, including the specific microbial communities present, soil or sediment properties, and the presence of other co-contaminants. mcgill.ca

While specific kinetic data for the biotransformation of N-MeFOSA-d3 is not available, studies on its non-deuterated analog and similar compounds provide valuable insights. For instance, the half-life of N-ethyl perfluorooctanesulfonamido ethanol (B145695) (EtFOSE) in anaerobic digester sludge has been estimated to be approximately 1860 days. nih.gov It is important to note that the deuterium (B1214612) labeling in N-MeFOSA-d3 is unlikely to significantly alter its biotransformation kinetics compared to the non-labeled compound.

Future research will focus on conducting more comprehensive kinetic studies under a wider range of environmentally relevant conditions. This will involve using isotopically labeled compounds like N-MeFOSA-d3 to trace the transformation pathways and quantify the formation of terminal degradation products like PFOS. serdp-estcp.mil

Table 2: Biotransformation Half-Lives of Selected PFAS Precursors

| Compound | Matrix | Half-Life | Reference |

|---|---|---|---|

| N-methyl perfluorobutanesulfonamido ethanol (MeFBSE) | Anaerobic digester sludge | 35.8 days | nih.gov |

| N-ethyl perfluorooctanesulfonamido ethanol (EtFOSE) | Anaerobic digester sludge | 1860 days | nih.gov |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Aerobic soils | 2–7 days | mcgill.ca |

Integration of Multi-Omics Approaches in Biotransformation Studies

To gain a deeper understanding of the mechanisms underlying PFAS biotransformation, researchers are increasingly turning to multi-omics approaches. These powerful techniques, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the biological processes occurring within microorganisms as they interact with and degrade PFAS. nih.govnih.gov

For example, transcriptomics can be used to identify the genes that are upregulated in bacteria when exposed to a specific PFAS precursor, providing clues about the enzymes involved in the degradation pathway. Proteomics can then confirm the presence and abundance of these enzymes, while metabolomics can identify the intermediate and final products of the biotransformation process.

While multi-omics studies specifically targeting the biotransformation of N-MeFOSA are still in their infancy, research on other PFAS has demonstrated the potential of this approach. nih.govmdpi.com Future studies will likely employ multi-omics to elucidate the specific microbial pathways responsible for the degradation of N-alkyl sulfonamides, leading to the development of more effective bioremediation strategies.

Development of Novel Remediation Technologies with Tracer Applications

The persistent and widespread nature of PFAS contamination has spurred the development of innovative remediation technologies. These range from advanced oxidation processes and electrochemical methods to the use of novel sorbents and bioremediation approaches.

Isotopically labeled compounds like this compound can play a crucial role in the development and validation of these technologies by serving as tracers. serdp-estcp.mil By introducing a known amount of the labeled compound into a contaminated system and monitoring its fate over time, researchers can assess the effectiveness of a particular remediation strategy in removing or degrading the target PFAS.

For instance, in a pilot-scale study of a new groundwater remediation system, N-MeFOSA-d3 could be used to track the movement of the contaminant plume and determine the efficiency of the treatment process. This information is invaluable for optimizing the design and operation of full-scale remediation systems.

Global Harmonization of Analytical Methods and Data Reporting

As the global concern over PFAS contamination grows, so does the need for standardized analytical methods and harmonized data reporting. digitellinc.com This is essential for ensuring the comparability and reliability of monitoring data from different laboratories and regions around the world.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have developed standardized methods for the analysis of PFAS in various environmental matrices. epa.gov These methods often specify the use of isotopically labeled internal standards, such as N-MeFOSA-d3, to ensure data quality. alsglobal.compca.state.mn.us

International organizations are also working towards the global harmonization of PFAS analytical methods. This includes initiatives to develop certified reference materials and conduct inter-laboratory comparison studies to ensure that laboratories worldwide are producing accurate and consistent results. digitellinc.com The continued availability and use of high-quality isotopically labeled standards are critical to the success of these efforts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-Methylperfluorooctanesulfonamide-d3 to ensure high isotopic purity?

- Methodology : The compound is synthesized via nucleophilic substitution using perfluorooctanesulfonyl fluoride, methyl-d3-amine hydrochloride, and triethylamine in acetonitrile. Key steps include:

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl fluoride to methyl-d3-amine ensures complete reaction .

- Purification : Recrystallization or column chromatography removes unreacted reagents and by-products.

- Yield Optimization : Lower temperatures (0–5°C) minimize side reactions, achieving ~75% yield for shorter-chain analogs (e.g., perfluorobutane derivatives) .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/19F NMR : Confirms deuterium incorporation (e.g., absence of methyl proton signals at δ 2.8–3.2 ppm) and perfluorinated chain integrity (distinct CF3 and CF2 signals at δ -80 to -126 ppm) .

- HRMS : Validates molecular weight (e.g., [M-H]⁻ at m/z 414.9872 for C7D3F13NO2S) with <2 ppm error .

- Isotopic Purity Assessment : Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment (>98% for research-grade standards) .

Q. How can researchers detect trace levels of this compound in environmental matrices?

- Extraction : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges maximizes recovery from water or sediment .

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 415→369) enhances sensitivity. Use deuterated internal standards to correct matrix effects .

Advanced Research Questions

Q. How does deuterium labeling impact the environmental behavior of this compound compared to its non-deuterated analog?

- Stability Studies : Deuterium substitution may alter hydrolysis rates. For example, non-deuterated perfluorooctanesulfonamides degrade 10–20% faster in alkaline conditions (pH 9–12) due to C-N bond lability .

- Bioaccumulation : Isotopic tracing in aquatic models (e.g., zebrafish) can differentiate metabolic pathways. Preliminary data suggest deuterated analogs exhibit 5–15% lower bioaccumulation in liver tissues .

Q. What experimental strategies address contradictions in reported bioaccumulation factors (BAFs) for deuterated perfluorinated sulfonamides?

- Controlled Exposure Studies : Standardize test organisms (e.g., Daphnia magna) and exposure durations to reduce variability .

- Isotopic Dilution Assays : Co-administer deuterated and non-deuterated analogs to directly compare partitioning kinetics in vivo .

- Data Harmonization : Use consensus metrics (e.g., lipid-normalized BAFs) to reconcile disparities across studies .

Q. How can researchers mitigate by-product formation during large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.